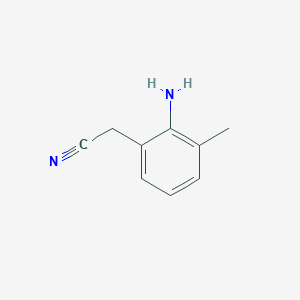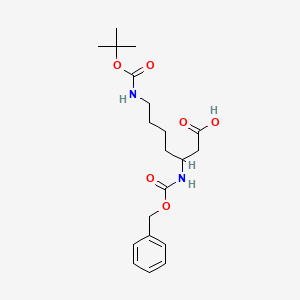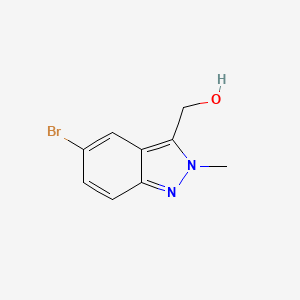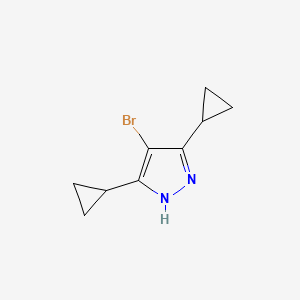
2,5-Dibromothiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-1,3-thiazole-4-carboxamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2,5-dibromo-1,3-thiazole-4-carboxamide may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives of the thiazole ring .
Scientific Research Applications
2,5-Dibromo-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dibromo-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its anticancer and antimicrobial applications . The compound may also interact with enzymes and proteins, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2,4-Dibromothiazole: Another brominated thiazole derivative with similar reactivity and applications.
Thiazole-4-carboxamide: Lacks the bromine atoms but shares the core thiazole structure and exhibits similar biological activities.
Uniqueness: 2,5-Dibromo-1,3-thiazole-4-carboxamide is unique due to the presence of two bromine atoms, which enhance its reactivity and biological activity compared to non-brominated thiazole derivatives . This makes it a valuable compound in the synthesis of more complex molecules and in various therapeutic applications .
Properties
Molecular Formula |
C4H2Br2N2OS |
|---|---|
Molecular Weight |
285.95 g/mol |
IUPAC Name |
2,5-dibromo-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9) |
InChI Key |
QAQGMIOROLDSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)






![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)



![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
